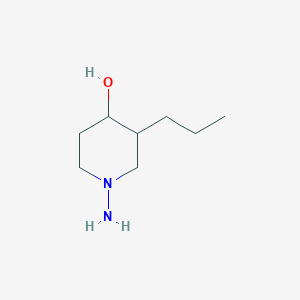

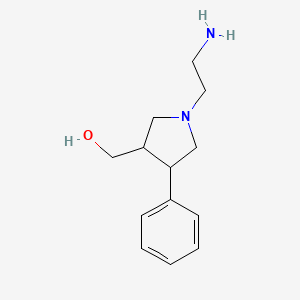

1-Amino-3-propylpiperidin-4-ol

Descripción general

Descripción

Synthesis Analysis

Piperidine derivatives, such as 1-Amino-3-propylpiperidin-4-ol, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Molecular Structure Analysis

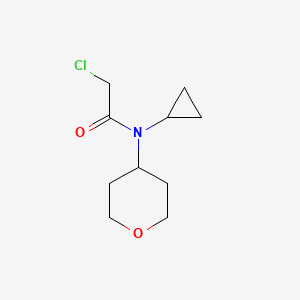

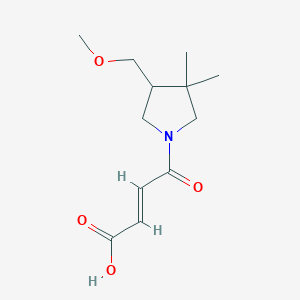

The molecular formula of 1-Amino-3-propylpiperidin-4-ol is C8H18N2O.

Chemical Reactions Analysis

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Physical And Chemical Properties Analysis

Amino acids, which include compounds like 1-Amino-3-propylpiperidin-4-ol, are colorless, crystalline solids. They have a high melting point greater than 200°C. They are soluble in water, slightly soluble in alcohol, and dissolve with difficulty in methanol, ethanol, and propanol .

Aplicaciones Científicas De Investigación

Plant Growth Stimulation

The compound "1-propyl-4-(3'-amino-1',2',4'-triazolo-3'-thiopropinyl) piperidin-4-ol," a derivative of 1-Amino-3-propylpiperidin-4-ol, has been prepared and tested for its growth-stimulating activity on spring wheat grains. It demonstrated efficacy as a domestic growth regulator, comparable to "Akpinol-alpha" (KN-2), suggesting its potential application in agriculture to enhance plant growth (Kishibayev et al., 2019).

Synthesis and Biochemical Applications

The synthesis of various derivatives of 1-Amino-3-propylpiperidin-4-ol has led to advancements in medicinal chemistry, including the development of beta-adrenoceptor blocking agents and the investigation of their cardioselectivity. These agents have been synthesized to understand their binding affinity to beta-1 and beta-2 adrenoceptors, contributing significantly to cardiovascular pharmacology (Rzeszotarski et al., 1979).

Material Science and Biochemistry

Derivatives such as "2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid" have shown utility as effective β-turn and 3_10/α-helix inducers in peptides, serving as excellent probes for electron spin resonance and fluorescence quenching studies. This highlights their significant role in the study of peptide structures and functions, contributing valuable tools for material science and biochemistry research (Toniolo et al., 1998).

Analytical Chemistry

In analytical chemistry, the differentiation and recognition of pseudodistamine isomeric precursors trans-3(4)-aminopiperidin-4(3)-ols have been explored through mass spectrometry. This research provides a novel approach to recognizing regioisomeric structures, aiding in the synthesis and identification of biologically active compounds and their derivatives (Mazur et al., 2017).

Fluorescent Sensor Development

The creation of a turn-on ESIPT-based fluorescent sensor for the detection of aluminum ions, using derivatives such as "6-amino-5-((4-bromobenzylidene)amino)-2-mercaptopyrimidin-4-ol," illustrates the application of 1-Amino-3-propylpiperidin-4-ol derivatives in developing sensors with potential for biological imaging and logic gate applications (Yadav & Singh, 2018).

Direcciones Futuras

While specific future directions for 1-Amino-3-propylpiperidin-4-ol were not found, it’s worth noting that therapeutic peptides, which include compounds like 1-Amino-3-propylpiperidin-4-ol, have made great progress in the last decade thanks to new production, modification, and analytic technologies . This suggests that there could be significant future research and development in this area.

Propiedades

IUPAC Name |

1-amino-3-propylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-3-7-6-10(9)5-4-8(7)11/h7-8,11H,2-6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMZHAADASOCJST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CN(CCC1O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Amino-3-propylpiperidin-4-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-(4-(methoxymethyl)-2-azaspiro[4.5]decan-2-yl)ethan-1-one](/img/structure/B1491104.png)

![2-(4-(Hydroxymethyl)-2-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B1491114.png)